{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}{5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-yl}methanone
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Overview
Description
{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}{5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}METHANONE is a complex organic compound that features a combination of sulfonyl, piperazine, and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}{5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}METHANONE typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is often synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Chlorophenyl Sulfonyl Group: This step involves the reaction of piperazine with 4-chlorobenzenesulfonyl chloride under basic conditions.
Attachment of the Isoxazole Moiety: The final step includes the reaction of the piperazine derivative with 3,5-dimethyl-4-isoxazolecarboxaldehyde under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole moiety.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Products may include sulfides.
Substitution: Products depend on the nucleophile used but may include various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: The compound has shown potential antimicrobial activity against various bacterial strains.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in the field of anti-infectives and anti-inflammatory agents.
Industry
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}{5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}METHANONE involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine and isoxazole moieties can enhance binding affinity and specificity . This multi-faceted interaction allows the compound to exert its biological effects effectively.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the chlorophenyl sulfonyl group but differs in the core structure.
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives: Similar sulfonyl group but different overall structure.
Uniqueness
The uniqueness of {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}{5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}METHANONE lies in its combination of functional groups, which provides a versatile platform for various applications in chemistry, biology, and materials science.
Properties
Molecular Formula |
C21H22ClN3O5S |
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Molecular Weight |
463.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C21H22ClN3O5S/c1-14-19(15(2)30-23-14)13-17-5-8-20(29-17)21(26)24-9-11-25(12-10-24)31(27,28)18-6-3-16(22)4-7-18/h3-8H,9-13H2,1-2H3 |
InChI Key |
RGEKXGHTHJVRRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=CC=C(O2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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